![molecular formula C20H22N2O2S B2405785 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1234904-89-2](/img/structure/B2405785.png)
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
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Description
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been shown to exhibit various biological activities.
Scientific Research Applications
Metabolism and Disposition
One study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting its principal route of metabolism via oxidation of the benzofuran ring, with significant elimination via feces and minor urinary excretion. The study utilized high-performance liquid chromatography-mass spectrometry for metabolite profiling, emphasizing the compound's extensive metabolism and the identification of principal circulating components in plasma extracts (Renzulli et al., 2011).
Synthesis and Bioactivity
Another research avenue involves the synthesis and characterization of novel benzamides and their metal complexes, evaluating their in vitro antibacterial activity against various bacterial strains. This study sheds light on the structural features of new compounds through spectral and thermal analysis data, demonstrating the potential bioactivity of benzamide derivatives in antibacterial applications (Khatiwora et al., 2013).
Anti-Acetylcholinesterase Activity
Further exploration in this domain includes the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. This study identifies potent inhibitors of acetylcholinesterase, contributing to the development of antidementia agents and underscoring the significance of substituent variation on benzamide for enhancing biological activity (Sugimoto et al., 1990).
Sigma Receptors Ligands
Research into benzofuran-2-carboxamide ligands for sigma receptors involves synthesizing novel compounds exhibiting high affinity and selectivity for sigma-1 receptors. This work not only provides insights into ligand-receptor interactions but also emphasizes the therapeutic potential of sigma receptor ligands in treating neurological disorders (Marriott et al., 2012).
properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-20(19-11-17-3-1-2-4-18(17)24-19)21-12-15-5-8-22(9-6-15)13-16-7-10-25-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHIOZYBCAWSQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)CC4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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